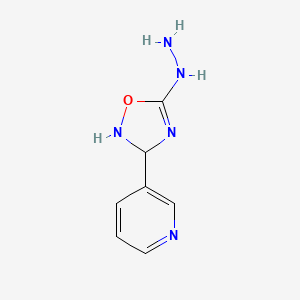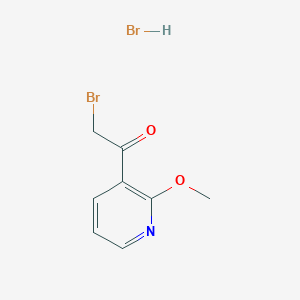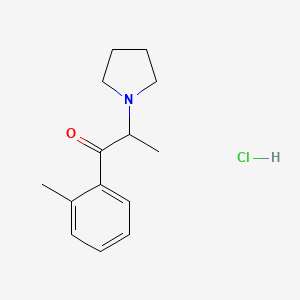
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is a heterocyclic compound that features a pyridine ring fused with a triazoline-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione typically involves the reaction of 4-aminopyridine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently cyclizes to form the triazoline-dione ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted triazoline-diones, amine derivatives, and various oxidized compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is mediated by the electron-deficient nature of the triazoline-dione ring, which makes it highly susceptible to nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with key enzymes and receptors involved in cellular processes .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in their substitution patterns and chemical properties.
Uniqueness
N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is unique due to its highly reactive triazoline-dione ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H4N4O2 |
|---|---|
分子量 |
176.13 g/mol |
IUPAC 名称 |
4-pyridin-4-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C7H4N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H |
InChI 键 |
VWYYULUOUJVWML-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1N2C(=O)N=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


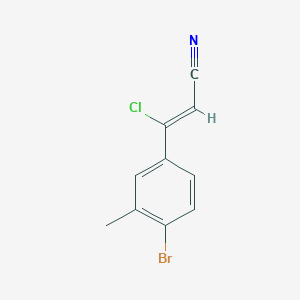

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)
![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
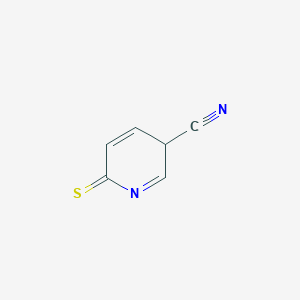
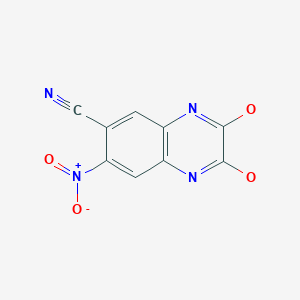
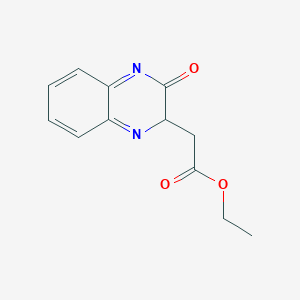
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
